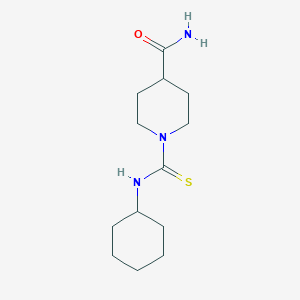![molecular formula C11H11N3O5S B506296 methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate CAS No. 433944-19-5](/img/structure/B506296.png)
methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a nitroimidazole moiety, a furan ring, and a sulfanyl methyl group. The nitroimidazole group is known for its significant biological activities, making this compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate typically involves multiple steps, starting with the preparation of the nitroimidazole intermediate. This intermediate is then reacted with a furan derivative under specific conditions to form the final product. Common reagents used in these reactions include methyl propiolate and substituted amidoximes, which are subjected to a two-stage microwave protocol in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as flash chromatography can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, reduced imidazole compounds, and various substituted furan derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole-based drugs, which are used to treat infections caused by anaerobic bacteria and protozoa .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Another imidazole derivative with different functional groups.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: A compound with a similar nitroimidazole moiety but different substituents.
Uniqueness
Methyl 5-[({4-nitro-2-methyl-1H-imidazol-5-yl}sulfanyl)methyl]-2-furoate is unique due to its combination of a nitroimidazole group with a furan ring and a sulfanyl methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
433944-19-5 |
|---|---|
Molekularformel |
C11H11N3O5S |
Molekulargewicht |
297.29g/mol |
IUPAC-Name |
methyl 5-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanylmethyl]furan-2-carboxylate |
InChI |
InChI=1S/C11H11N3O5S/c1-6-12-9(14(16)17)10(13-6)20-5-7-3-4-8(19-7)11(15)18-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
AMFYMRLSEPHHBQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC=C(O2)C(=O)OC |
Kanonische SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC=C(O2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


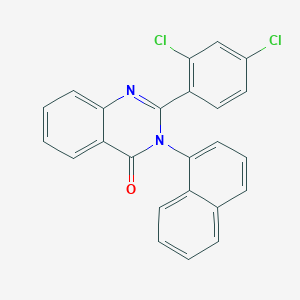
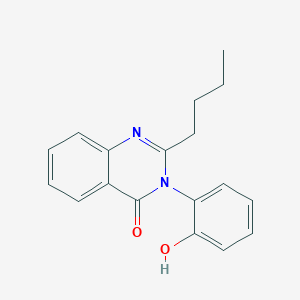
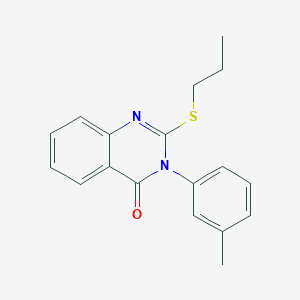
![N-[4-(pentan-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B506218.png)
![14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B506219.png)
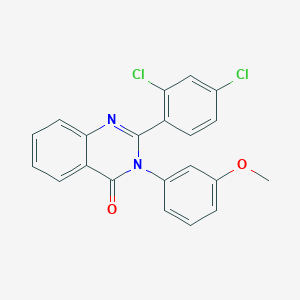
![5-[2-(4-Morpholinylcarbonyl)anilino]-5-oxopentanoic acid](/img/structure/B506227.png)
![3-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B506228.png)
![4,6-dimethyl-2-oxo-N-[2-(1-piperidinylcarbonyl)phenyl]-2H-pyran-5-carboxamide](/img/structure/B506229.png)
![2-[(Benzylsulfonyl)amino]benzamide](/img/structure/B506230.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B506231.png)
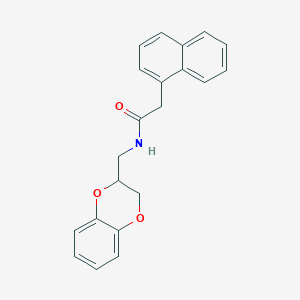
![1-Phenyl-3-[(4-phenyloxan-4-yl)methyl]thiourea](/img/structure/B506234.png)
